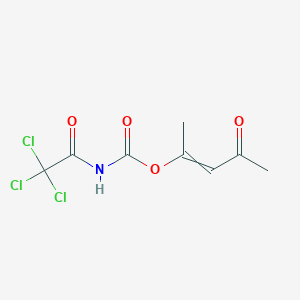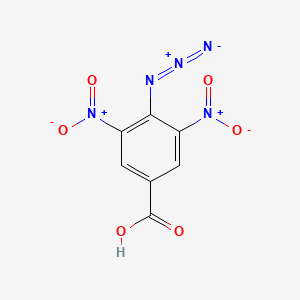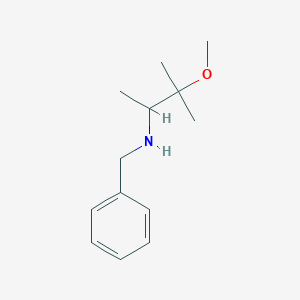
2,2'-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) is a complex organic compound characterized by its unique structure, which includes two imidazole rings connected by an ethane-1,2-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) typically involves the reaction of imidazole derivatives with ethane-1,2-diyl bisamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) can be compared with other similar compounds, such as:
N,N′-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar ethane-1,2-diyl linker but different substituents on the imidazole rings.
5,5′-(Ethane-1,2-diyl)-bis(oxy)diisophthalic acid: Another compound with an ethane-1,2-diyl linker, but with different functional groups.
The uniqueness of 2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) lies in its specific substituents and the resulting properties, which make it suitable for a variety of applications in different fields.
Propriétés
Numéro CAS |
63650-80-6 |
|---|---|
Formule moléculaire |
C28H46N8O4 |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
2-[2-[4,5-bis(butylcarbamoyl)-1H-imidazol-2-yl]ethyl]-4-N,5-N-dibutyl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C28H46N8O4/c1-5-9-15-29-25(37)21-22(26(38)30-16-10-6-2)34-19(33-21)13-14-20-35-23(27(39)31-17-11-7-3)24(36-20)28(40)32-18-12-8-4/h5-18H2,1-4H3,(H,29,37)(H,30,38)(H,31,39)(H,32,40)(H,33,34)(H,35,36) |
Clé InChI |
LJOCJTCXYUIIHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C(N=C(N1)CCC2=NC(=C(N2)C(=O)NCCCC)C(=O)NCCCC)C(=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


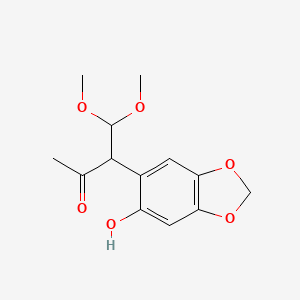
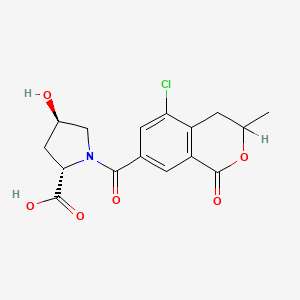
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
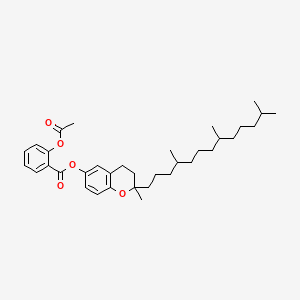


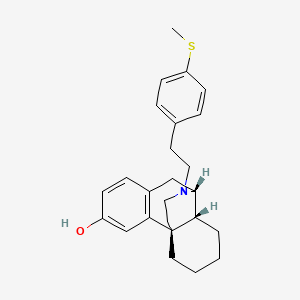
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
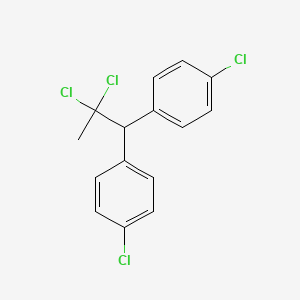
![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
